molecular formula C15H22N2O4 B2441282 4-((3,5-Dimethylphenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid CAS No. 1047680-41-0

4-((3,5-Dimethylphenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid

Cat. No.: B2441282
CAS No.: 1047680-41-0
M. Wt: 294.351
InChI Key: BZGICCVHTBOWJO-UHFFFAOYSA-N
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Description

4-((3,5-Dimethylphenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid is a synthetic organic compound characterized by its unique structure, which includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,5-Dimethylphenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Amination Reaction:

    Hydroxypropylation: The addition of a hydroxypropyl group to the intermediate compound.

    Oxobutanoic Acid Formation: The final step involves the formation of the oxobutanoic acid moiety through a series of condensation and oxidation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts, controlled temperatures, and specific pH levels.

Chemical Reactions Analysis

Types of Reactions

4-((3,5-Dimethylphenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-((3,5-Dimethylphenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((3,5-Dimethylphenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-((3,5-Dimethylphenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid
  • 4-((3,5-Dimethylphenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxopentanoic acid

Uniqueness

4-((3,5-Dimethylphenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(3,5-dimethylanilino)-2-(2-hydroxypropylamino)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c1-9-4-10(2)6-12(5-9)17-14(19)7-13(15(20)21)16-8-11(3)18/h4-6,11,13,16,18H,7-8H2,1-3H3,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZGICCVHTBOWJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CC(C(=O)O)NCC(C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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